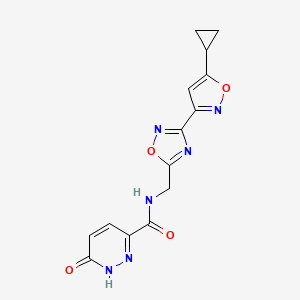

![molecular formula C20H15FN4O2S B2486985 N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 941948-87-4](/img/structure/B2486985.png)

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

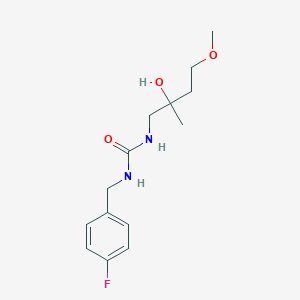

The synthesis of compounds structurally related to "N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" often involves complex reactions, including the replacement of acetamide groups with alkylurea or the creation of derivatives through various chemical reactions. For instance, Xiao-meng Wang et al. (2015) explored the modification of a PI3Ks inhibitor by replacing the acetamide group with alkylurea, showcasing a method that could potentially be applied to the synthesis of related compounds (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds similar to "N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide" has been analyzed through various spectroscopic techniques. For example, the structure of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides was elucidated using NMR, mass, and elemental analysis, providing insights into the molecular configuration and potential functional groups that may be present in related compounds (Ahmad et al., 2012).

Chemical Reactions and Properties

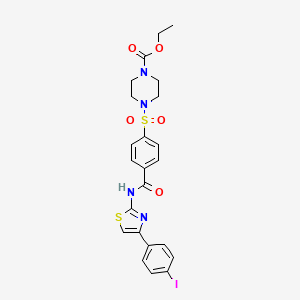

The chemical reactivity and properties of structurally related compounds are often characterized by their ability to undergo specific reactions or exhibit particular biological activities. For example, compounds synthesized by K. Sunder et al. (2013), which bear structural resemblance, were evaluated for anti-inflammatory activity, highlighting the potential for related compounds to engage in bioactive interactions (Sunder et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation:

- The compound has been utilized in the synthesis of stable isotope-labeled antibacterial agents, specifically RWJ-416457 and its metabolite. This synthesis involves the construction of a stable isotope-labeled pyrazole ring and the formation of [13CD3]RWJ-416457, showcasing its utility in creating specialized antibacterial agents (Lin & Weaner, 2012).

- Another study synthesized a novel class of pyridazin-3-one derivatives using a reaction that included 3-oxo-2-arylhydrazonopropanals and active methylene compounds. This synthesis pathway highlights the versatile use of the compound in creating fused azine structures, which are significant in medicinal chemistry (Ibrahim & Behbehani, 2014).

Antitumor and Anticancer Applications:

- Some derivatives of the compound have been tested for antitumor activities. For example, certain synthesized derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones displayed promising results against human tumor cell lines, demonstrating its potential in cancer treatment (Becan & Wagner, 2008).

Applications in Imaging and PET Scans:

- It has been used in the synthesis of novel ligands for molecular imaging of glioma using PET scans. The compound SSR180575 was synthesized in this context, further emphasizing its use in diagnostic imaging and potentially in the management of cancer (Cheung et al., 2014).

Pharmacological Research:

- The compound has been explored for its potential in pharmacological applications. For instance, a study synthesized and evaluated new amides derived from pyrrolidinyl-acetic acid, showcasing the potential anticonvulsant activity in animal models, furthering our understanding of its possible use in treating epilepsy (Obniska et al., 2015).

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12-22-18-19(28-12)17(13-6-3-2-4-7-13)24-25(20(18)27)11-16(26)23-15-9-5-8-14(21)10-15/h2-10H,11H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBULGYATRSFJOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[(3-bromopropanoyl)amino]-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2486907.png)

![1-[3-(1-methyl-1H-pyrrol-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2486914.png)

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclobutyl}acetic acid](/img/structure/B2486915.png)

![4-[3-(4-Methylphenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B2486917.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2486918.png)

![2-[1-(4-nitrobenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-phenylethyl)acetamide](/img/structure/B2486921.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2486922.png)